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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B10858320

This technical guide provides an in-depth analysis of 1-Tetradecanol using Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is
designed for researchers, scientists, and professionals in drug development who utilize these
analytical techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data for 1-Tetradecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The *H NMR spectrum of 1-Tetradecanol is characterized by distinct signals corresponding to
the terminal methyl group, the long methylene chain, the methylene group adjacent to the
hydroxyl group, and the hydroxyl proton itself.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.64 Triplet 2H -CH2-OH
~1.57 Quintet 2H -CH2-CH2-OH
~1.26 Broad Singlet 22H -(CH2)11-
~0.88 Triplet 3H -CHs

Data sourced from publicly available spectral databases. Solvent: CDCls.[1][2]
13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides a direct look at the carbon skeleton of 1-Tetradecanol. Due to
the symmetry of the long alkyl chain, many of the central methylene carbons have very similar
chemical shifts.

Chemical Shift (8) ppm Assighment
~63.1 -CH2-OH

~32.8 -CH2-CH2-OH
~31.9 -(CH2)n-

~29.7 -(CH2)n-

~29.6 -(CH2)n-

~29.4 -(CH2)n-

~25.7 -CH2-CH2-CH2-OH
~22.7 -CHz2-CHs

~14.1 -CHs

Data sourced from publicly available spectral databases. Solvent: CDCls.[2]
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Infrared (IR) Spectroscopy

The IR spectrum of 1-Tetradecanol is dominated by absorptions characteristic of its alcohol

functional group and long hydrocarbon chain.

Wavenumber (cm—?)

Vibration

Intensity

O-H stretch (hydrogen-

~3330 bonded) Strong, Broad
~2920 C-H stretch (asymmetric, CH2)  Strong

~2850 C-H stretch (symmetric, CHz2) Strong

~1465 C-H bend (scissoring) Medium
~1060 C-O stretch Strong

Data sourced from the NIST Chemistry WebBook and other spectral databases.[3][4]

Mass Spectrometry (MS)

The mass spectrum of 1-Tetradecanol, typically acquired via electron ionization (El), shows

the molecular ion and characteristic fragmentation patterns for a long-chain primary alcohol.

The molecular weight of 1-Tetradecanol is 214.39 g/mol .[5][6]

m/z Proposed Fragment Notes
Molecular lon (M*), may be
214 [C14H300]*
weak or absent
196 [M - H20]* Loss of water (dehydration)
Alpha-cleavage, often a
31 [CH20H]* prominent peak for primary
alcohols
Series of fragments from
45,59, 73... [CnHz2n+10]*

cleavage along the alkyl chain
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Fragmentation patterns are based on typical behavior for long-chain alcohols.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and
accurate interpretation.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Tetradecanol in 0.5-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm). Modern spectrometers often reference the
residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).[9]

e Instrument Parameters (*H NMR):
o Spectrometer Frequency: 300-600 MHz.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16, depending on concentration.
e Instrument Parameters (33C NMR):
o Spectrometer Frequency: 75-150 MHz.
o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-10 seconds.
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o Number of Scans: 128-1024 or more, due to the low natural abundance of 13C.[10]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),
followed by phase and baseline correction. Integrate the signals for *H NMR.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of solid 1-Tetradecanol directly onto the ATR crystal (e.g., diamond

or germanium).

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of 1-Tetradecanol with ~100 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:

[¢]

Record a background spectrum of the empty instrument (or with the clean ATR crystal).

[¢]

Place the sample in the instrument's sample compartment.

[e]

Acquire the sample spectrum, typically over a range of 4000-400 cm~1.

o

The final spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electron lonization)

e Sample Introduction: Introduce a small amount of 1-Tetradecanol into the mass
spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography
(GC) system for GC-MS analysis. The sample is vaporized in the ion source.
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« lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV). This process ejects an electron from the molecule, forming a positively charged
molecular ion (M*).[11]

o Fragmentation: The high internal energy of the molecular ion causes it to break apart into
smaller, charged fragments and neutral radicals.

o Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them
based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z, generating the mass spectrum.

Visualizations of Spectral Analysis Workflows and
Principles

The following diagrams, created using the DOT language, illustrate key concepts in the spectral
analysis of 1-Tetradecanol.
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Caption: General workflow for the spectral analysis of 1-Tetradecanol.
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Caption: Key fragmentation pathways of 1-Tetradecanol in Mass Spectrometry.
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Caption: Relationship between functional groups and key IR absorptions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-
Tetradecanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858320#spectral-analysis-of-1-tetradecanol-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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